2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16-4-8-19(9-5-16)27-24(28)15-31-23-13-12-21-25(29)22(14-32-26(21)17(23)2)18-6-10-20(30-3)11-7-18/h4-14H,15H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRWWMFRLMDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide , also known by its CAS number 890633-29-1, is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has attracted significant attention due to its diverse biological activities, including potential applications in cancer therapy, anti-inflammatory responses, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by:
- A chromen-4-one core that contributes to its biological activity.
- A methoxyphenyl group which enhances lipophilicity and membrane permeability.
- An N-(p-tolyl)acetamide moiety that may influence its pharmacological properties.
Anticancer Activity
Research indicates that compounds with chromenone structures exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar chromenone derivatives can inhibit the proliferation of breast cancer cells (e.g., MCF-7) and other tumor types through mechanisms such as:
- Induction of apoptosis.
- Inhibition of cell cycle progression.
These effects are often mediated by the compound's ability to interact with key cellular targets involved in cancer pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Similar Chromenones | Various | 5 - 20 | Cell cycle inhibition |
Anti-inflammatory Activity
Compounds in the chromenone class have been found to exhibit anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies suggest that derivatives similar to this compound can reduce the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity
The methoxy group in this compound contributes to enhanced antimicrobial activity. Research has shown that related compounds can effectively inhibit bacterial growth and possess antifungal properties, potentially making them suitable candidates for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Effects : A study evaluated a series of chromenone derivatives, including those similar to the target compound, against various cancer cell lines. The results indicated that modifications in the structure significantly influenced their cytotoxicity profiles.
- Anti-inflammatory Evaluation : Another research focused on assessing the anti-inflammatory potential of chromenone derivatives, where compounds were tested for their ability to inhibit COX enzymes. The findings suggested a dose-dependent response, highlighting the therapeutic potential of these compounds in managing inflammatory diseases.
Comparison with Similar Compounds
Table 1. Structural Comparison of Acetamide Derivatives
Key Observations :
- The 8-methyl chromenone core may enhance steric stability compared to unsubstituted chromenones (e.g., ).
Key Findings :
- Quinazoline-sulfonyl derivatives (e.g., Compound 38) exhibit potent anticancer activity, suggesting that sulfonyl groups enhance target engagement .
- Chromenone-based acetamides (e.g., ) show moderate antimicrobial activity, implying the target compound may require additional substituents for similar efficacy.
- Dichlorophenyl analogues (e.g., ) prioritize crystallographic stability over bioactivity, highlighting a trade-off between structural rigidity and pharmacological potency.
Q & A
How can researchers design and optimize a synthetic route for this compound?
Answer:
The synthesis of chromene-based acetamide derivatives typically involves multi-step reactions, including protection/deprotection strategies and coupling reactions. Key steps include:
- Intermediate Preparation : For chromene derivatives, a common approach involves condensing substituted phenols with β-ketoesters under acidic conditions to form the chromene core .
- Acetamide Coupling : The acetamide moiety can be introduced via nucleophilic acyl substitution. For example, reacting a hydroxyl-containing chromene intermediate with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂), followed by coupling with p-toluidine .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. reports a 58% yield for a structurally similar compound using CH₂Cl₂ as the solvent and Na₂CO₃ as the base.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
